molecular formula C17H12Cl2N2O3 B2664525 [5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl N-(4-chlorophenyl)carbamate CAS No. 343374-65-2

[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl N-(4-chlorophenyl)carbamate

Cat. No.: B2664525
CAS No.: 343374-65-2
M. Wt: 363.19
InChI Key: IQXPSODCSZTNIV-UHFFFAOYSA-N
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Description

[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl N-(4-chlorophenyl)carbamate is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a combination of oxazole and carbamate functional groups, which contribute to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl N-(4-chlorophenyl)carbamate typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an α-haloketone and an amide. The reaction conditions often include the use of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF).

    Introduction of the Chlorophenyl Groups: The chlorophenyl groups can be introduced through nucleophilic substitution reactions using 4-chlorophenyl halides and appropriate nucleophiles.

    Formation of the Carbamate Group: The carbamate group is typically formed by reacting an isocyanate with an alcohol or amine. In this case, the reaction involves the use of 4-chlorophenyl isocyanate and an appropriate alcohol or amine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Such as recrystallization, chromatography, or distillation to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl N-(4-chlorophenyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl groups, where nucleophiles replace the chlorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl N-(4-chlorophenyl)carbamate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of [5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl N-(4-chlorophenyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes or Receptors: Modulating their activity and leading to downstream effects.

    Interfering with Cellular Processes: Such as DNA replication, protein synthesis, or cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • [5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl N-(4-methylphenyl)carbamate
  • [5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl N-(4-fluorophenyl)carbamate

Uniqueness

[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl N-(4-chlorophenyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl N-(4-chlorophenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2N2O3/c18-12-3-1-11(2-4-12)16-9-15(21-24-16)10-23-17(22)20-14-7-5-13(19)6-8-14/h1-9H,10H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQXPSODCSZTNIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NO2)COC(=O)NC3=CC=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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